4-methyl-2-oxo-2H-chromen-7-yl 1-benzofuran-2-carboxylate
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Overview
Description
4-methyl-2-oxo-2H-chromen-7-yl 1-benzofuran-2-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl 1-benzofuran-2-carboxylate can be achieved through a multi-step process. One common method involves the O-sulfonylation reaction of 7-hydroxy-2H-chromen-2-ones with benzenesulfonyl chloride in the presence of a base such as triethylamine in dichloromethane at ambient temperature . This reaction yields the desired aryl sulfonyl esters, which can then be further functionalized to obtain the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up processes can be applied. This typically involves optimizing reaction conditions, using appropriate solvents and reagents, and employing purification techniques such as recrystallization or chromatography to obtain the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-oxo-2H-chromen-7-yl 1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its structural features may allow it to interact with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: Coumarin derivatives are known for their anticoagulant, anti-inflammatory, and anticancer properties. This compound may exhibit similar activities and could be explored for therapeutic applications.
Industry: The compound’s unique properties may make it useful in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl 1-benzofuran-2-carboxylate is not fully elucidated. based on its structural features, it may interact with specific molecular targets such as enzymes or receptors. The coumarin moiety is known to inhibit certain enzymes, while the benzofuran structure may contribute to binding affinity and specificity. Further research is needed to fully understand the pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: This compound shares the coumarin core but has a different substituent, which may alter its properties and applications.
4-methyl-2-oxo-2H-1-benzopyran-7-yl β-D-glucopyranosiduronic acid: Another coumarin derivative with a glucopyranosiduronic acid substituent, which may influence its solubility and biological activity.
Uniqueness
4-methyl-2-oxo-2H-chromen-7-yl 1-benzofuran-2-carboxylate is unique due to its combination of coumarin and benzofuran structures
Properties
Molecular Formula |
C19H12O5 |
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Molecular Weight |
320.3 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C19H12O5/c1-11-8-18(20)24-16-10-13(6-7-14(11)16)22-19(21)17-9-12-4-2-3-5-15(12)23-17/h2-10H,1H3 |
InChI Key |
DIRMOOMFSYOMPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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